methyl 4-methyl-3-(2-oxoimidazolidin-1-yl)benzoate

Description

Molecular Structure and IUPAC Nomenclature

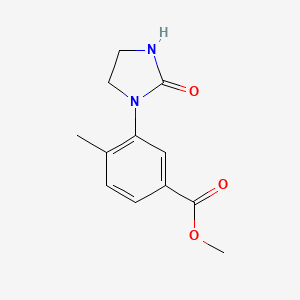

Methyl 4-methyl-3-(2-oxoimidazolidin-1-yl)benzoate is a heterocyclic organic compound with the systematic IUPAC name This compound . Its molecular formula is C₁₂H₁₄N₂O₃ , corresponding to a molecular weight of 234.25 g/mol . The structure comprises a benzoate ester core substituted with a methyl group at the para position (C4) and a 2-oxoimidazolidin-1-yl moiety at the meta position (C3) (Figure 1).

Key Structural Features:

- Benzoate backbone : A benzene ring with a methoxycarbonyl group (-COOCH₃) at C1.

- Methyl substituent : A -CH₃ group at C4.

- Imidazolidinone ring : A five-membered saturated heterocycle containing two nitrogen atoms and a ketone group at C2, connected to the benzene ring via a single bond at C3.

The SMILES notation for the compound is O=C(OC)C1=CC=C(C)C(N2CCNC2=O)=C1 , which highlights the connectivity of functional groups.

Table 1: Molecular Descriptors

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₄N₂O₃ |

| Molecular Weight | 234.25 g/mol |

| SMILES | O=C(OC)C1=CC=C(C)C(N2CCNC2=O)=C1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 3 |

Properties

IUPAC Name |

methyl 4-methyl-3-(2-oxoimidazolidin-1-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-8-3-4-9(11(15)17-2)7-10(8)14-6-5-13-12(14)16/h3-4,7H,5-6H2,1-2H3,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQQZHOSOMRBRDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OC)N2CCNC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of methyl 4-methyl-3-(2-oxoimidazolidin-1-yl)benzoate typically involves the reaction of 4-methylbenzoic acid with an imidazolidinone derivative. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

methyl 4-methyl-3-(2-oxoimidazolidin-1-yl)benzoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, to introduce different functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

methyl 4-methyl-3-(2-oxoimidazolidin-1-yl)benzoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for designing new compounds with desired properties.

Biology: This compound can be used in studies related to enzyme inhibition and protein-ligand interactions. Its imidazolidinone ring is known to interact with various biological targets.

Mechanism of Action

The mechanism of action of methyl 4-methyl-3-(2-oxoimidazolidin-1-yl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The imidazolidinone ring can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. This compound may also interact with cellular pathways involved in inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

methyl 4-methyl-3-(2-oxoimidazolidin-1-yl)benzoate can be compared with other similar compounds, such as:

4-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid: This compound has a similar structure but lacks the ester group, which may affect its reactivity and biological activity.

4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid: This compound contains an additional oxo group, which can influence its chemical properties and interactions with biological targets.

3-(2-Methyl-1H-imidazol-1-yl)benzoic acid: This compound has a different substitution pattern on the aromatic ring, which can alter its chemical behavior and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties.

Biological Activity

Methyl 4-methyl-3-(2-oxoimidazolidin-1-yl)benzoate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the following molecular formula: , with a molecular weight of approximately 220.23 g/mol. The compound features a benzoate moiety linked to an imidazolidinone structure, contributing to its unique properties and potential applications in various fields, including medicinal chemistry and biochemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The imidazolidinone ring can engage with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use, including:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation.

- Receptor Modulation : It could modulate receptor activity that influences cellular signaling pathways.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell growth in various cancer cell lines, including:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HT-29 (Colon Carcinoma) | 5.0 | Moderate inhibition |

| M21 (Skin Melanoma) | 3.5 | Strong inhibition |

| MCF7 (Breast Carcinoma) | 4.0 | Moderate inhibition |

These results suggest that the compound has potential as an antiproliferative agent against multiple cancer types .

Antimicrobial Activity

This compound has also shown promising antimicrobial properties. It has demonstrated efficacy against certain bacterial strains, making it a candidate for further exploration in antibiotic development. The following table summarizes its antimicrobial effects:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings indicate that the compound may be effective in treating infections caused by resistant bacterial strains .

Case Studies and Research Findings

-

Study on Antiproliferative Activity :

A study evaluated various derivatives of the imidazolidinone class, including methyl 4-methyl-3-(2-oxoimidazolidin-1-y)benzoate, for their antiproliferative effects on human cancer cells grafted onto chick chorioallantoic membranes (CAM). The results indicated that several derivatives exhibited IC50 values lower than 100 nM, highlighting their potential as effective cancer therapeutics . -

Mechanistic Insights :

Further investigations into the mechanism of action revealed that methyl 4-methyl-3-(2-oxoimidazolidin-1-y)benzoate disrupts microtubule dynamics in cancer cells, leading to cell cycle arrest at the G2/M phase. This effect was visualized using immunofluorescence techniques, confirming the compound's role in cytoskeletal disruption .

Q & A

Basic Synthesis and Structural Validation

Q: What is the optimized synthetic route for methyl 4-methyl-3-(2-oxoimidazolidin-1-yl)benzoate, and how is its structure confirmed? A: The compound is synthesized via condensation of methyl 4-(3-formyl-substituted)benzoate derivatives with imidazolidin-2,4-dione in acetic acid at 391 K using ammonium acetate as a catalyst . Structural confirmation employs X-ray crystallography to verify the Z-isomer geometry and transoid C8–C9/C10–C14 bond arrangement . NMR (¹H/¹³C) and HPLC are critical for purity assessment, with key signals at δ 3.9 ppm (ester OCH₃) and 168–170 ppm (carbonyl carbons) .

Advanced Structural and Conformational Analysis

Q: What intermolecular interactions stabilize the crystal lattice, and how do steric effects influence molecular conformation? A: X-ray analysis reveals N11–H11⋯O12 and N13–H13⋯O22 hydrogen bonds (2.8–3.1 Å), forming chains that stabilize the lattice . Steric repulsion between the indole C1–H and imidazolidine N11–H induces angular distortions (e.g., C9–C10–N11 angle: 130.48°) and a 10.03° dihedral angle between aromatic and imidazolidine rings . Planarity deviations (<0.035 Å RMSD) in the olefinic C9=C10 bond are quantified via crystallographic mean-plane calculations .

Reactivity and Functionalization Strategies

Q: Which reaction pathways are feasible for modifying the 2-oxoimidazolidine moiety, and how do conditions affect selectivity? A: The 2-oxoimidazolidine group undergoes nucleophilic substitution at the carbonyl (e.g., with amines or hydrazines) and redox reactions. For example:

- Reduction: LiAlH₄ converts the oxo group to a hydroxyl, forming imidazolidinol derivatives .

- Oxidation: H₂O₂/KMnO₄ yields sulfone analogs but risks ester hydrolysis; pH control (neutral to mild acidic) is critical .

Condensation with aldehydes (e.g., benzaldehyde) under acidic conditions extends conjugation for SAR studies .

Structure-Activity Relationship (SAR) Design

Q: How do substituents on the benzoate ring influence bioactivity in lead optimization? A: SAR studies on analogs show:

- 4-Methyl group: Enhances lipophilicity (logP +0.5), improving membrane permeability .

- 2-Oxoimidazolidine: Critical for hydrogen bonding with target proteins (e.g., kinase active sites) .

- Ester vs. Carboxylic Acid: Methyl ester (logD 1.2) improves bioavailability vs. the acid form (logD −0.3) . Modifications at C3 (e.g., nitro or acetyl groups) alter steric bulk, affecting binding affinity .

Computational Modeling of Conformational Dynamics

Q: Which computational methods predict conformational stability and electronic properties? A:

- DFT Calculations: B3LYP/6-31G(d) optimizes geometry, revealing intramolecular H-bonding (N11–H⋯O12) stabilizes the Z-isomer (ΔG = −2.1 kcal/mol) .

- Molecular Dynamics (MD): Simulates solvent effects (e.g., methanol) on torsional angles (C7–C8–C9–C10: −14.8° to +177.11°), correlating with crystallographic data .

- Electrostatic Potential Maps: Highlight nucleophilic regions at O12/O22 for targeted derivatization .

Resolving Data Contradictions in Structural Reports

Q: How can discrepancies in reported dihedral angles or hydrogen-bond distances be reconciled? A: Variations arise from crystallization solvents (e.g., methanol vs. ethyl acetate) and temperature. For example:

- C8–C9–C10–N11 torsion: Ranges from −2.6° to +177.01° due to solvent polarity effects .

- N–H⋯O bond lengths: Differ by 0.1–0.3 Å across studies; refine using high-resolution synchrotron data (≤0.8 Å resolution) .

Biological Assay Design for Target Validation

Q: What in vitro assays are recommended for preliminary bioactivity screening? A:

- Kinase Inhibition: Use fluorescence polarization assays (e.g., CDK1/GSK3β) with IC₅₀ determination via dose-response curves .

- Cellular Uptake: Radiolabel (³H/¹⁴C) the methyl ester and quantify intracellular accumulation in cancer cell lines (e.g., HeLa) .

- Cytotoxicity: MTT assays (48–72 hr exposure) with EC₅₀ values compared to cisplatin controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.